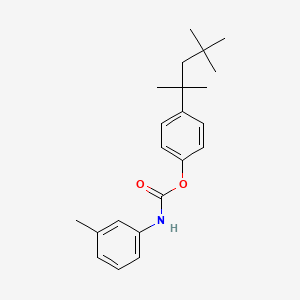

4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbamate compounds often involves the interaction of phenols with isocyanates or carbamoyl chlorides in the presence of a catalyst or under specific conditions to ensure the formation of the desired carbamate linkage. While the specific synthesis pathway for 4-(1,1,3,3-Tetramethylbutyl)phenyl (3-methylphenyl)carbamate is not directly detailed in the available literature, similar compounds such as 2-fluoro-4-bromobiphenyl have been synthesized through cross-coupling reactions or diazotization followed by coupling with suitable aromatic compounds, providing insights into potential synthetic routes (Qiu et al., 2009).

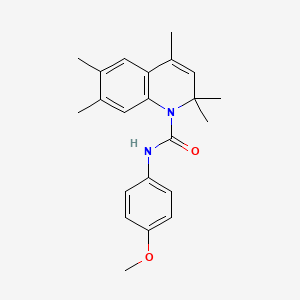

Molecular Structure Analysis

The molecular structure of carbamates typically features a carbonyl group (C=O) linked to an alkyl or aryl group and an amine. The specific structure of 4-(1,1,3,3-Tetramethylbutyl)phenyl (3-methylphenyl)carbamate involves a complex aromatic system, which may influence its physical and chemical properties. Structural analyses often involve spectroscopic methods such as NMR and IR spectroscopy to elucidate the arrangement of atoms and the presence of functional groups.

Chemical Reactions and Properties

Carbamates like 4-(1,1,3,3-Tetramethylbutyl)phenyl (3-methylphenyl)carbamate participate in various chemical reactions, including hydrolysis back to the parent amine and alcohol, as well as interactions with acetylcholinesterase. These reactions are significant in understanding the biological activity and environmental fate of carbamates. The compound's chemical properties, such as reactivity and stability, are influenced by its molecular structure, particularly the electron-donating or withdrawing nature of its substituents (Rosenberry & Cheung, 2019).

Wissenschaftliche Forschungsanwendungen

Reactivity and Compatibilization in Polymer Blends

The study by Lu, Hoye, and Macosko (2002) delves into the reactivity of model urethane compounds, which share structural similarities with 4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate, in the context of reactive compatibilization of thermoplastic polyurethane blends. They found that primary and secondary amines have significantly higher reactivity with urethanes compared to other functional groups like hydroxyl, acid, and anhydride. This reactivity ranking is crucial for understanding the interactions in polymer blends and enhancing their physical properties through compatibilization strategies (Lu, Hoye, & Macosko, 2002).

Pharmacokinetics and Pharmacodynamics of CNS-Active Derivatives

The work by Bibi et al. (2019) on 3-Methylpentyl(4-sulphamoylphenyl)carbamate (MSPC), a derivative with a core structure similar to 4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate, highlights its potent anticonvulsant activity and favorable pharmacokinetics, including brain permeability. This study underscores the potential of such carbamate derivatives in central nervous system (CNS) applications, providing insights into their mechanism of action and therapeutic potential (Bibi, Shusterman, Nocentini, Supuran, & Bialer, 2019).

Agricultural Applications: Fungicide Delivery Systems

Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for carbendazim (MBC) and tebuconazole (TBZ), compounds related to 4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate. These carriers were found to modify the release profiles of the fungicides, enhance their transfer to the site of action, and reduce environmental and human toxicity. Such nanoparticle systems could revolutionize the delivery and efficacy of agricultural fungicides (Campos et al., 2015).

Eigenschaften

IUPAC Name |

[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-16-8-7-9-18(14-16)23-20(24)25-19-12-10-17(11-13-19)22(5,6)15-21(2,3)4/h7-14H,15H2,1-6H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYGJXWPQDLMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)

![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)